molecular formula C23H23NO B4933483 N-[3-(benzyloxy)benzyl]-5-indanamine

N-[3-(benzyloxy)benzyl]-5-indanamine

Cat. No.: B4933483
M. Wt: 329.4 g/mol
InChI Key: HJXCBUQUXVGTAR-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)benzyl]-5-indanamine is a synthetic benzylamine derivative featuring a benzyloxy group at the 3-position of the benzyl moiety and an indanamine core. The indanamine structure consists of a bicyclic indane (a fused benzene and cyclopentane ring) with an amine group at the 5-position. This compound’s structural complexity confers unique physicochemical properties, such as enhanced rigidity and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-2-6-18(7-3-1)17-25-23-11-4-8-19(14-23)16-24-22-13-12-20-9-5-10-21(20)15-22/h1-4,6-8,11-15,24H,5,9-10,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCBUQUXVGTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[3-(benzyloxy)benzyl]-5-indanamine with key analogs:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Biological Activity Reference
This compound Indanamine (bicyclic) 3-(Benzyloxy)benzyl group High rigidity, potential antiparasitic activity (inferred)
N-[4-(Benzyloxy)benzyl]benzene-methaneamine (SBC-37) Benzene-methaneamine (linear) 4-(Benzyloxy)benzyl group Antitrypanosomal activity against T. cruzi
N-[3-(Benzyloxy)benzyl]butan-1-amine Butylamine (linear) 3-(Benzyloxy)benzyl group Reduced steric hindrance vs. indanamine
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone (bicyclic with ketone) 4-Bromobenzyl, quinolin-6-yl, acetamide Reported bioactivity (value: 5.411)
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) Benzodioxole-substituted amine 1,3-Benzodioxol-5-yl, methyl, butanamine Stimulant properties, enhanced metabolic stability

Key Differences and Implications

Core Structure Flexibility :

  • The indanamine core in the target compound introduces rigidity, which may enhance receptor-binding specificity compared to linear amines like butan-1-amine .
  • In contrast, SBC-37’s linear benzene-methaneamine structure likely improves solubility but reduces target affinity compared to bicyclic systems .

Halogenated analogs (e.g., 4-bromobenzyl in ) exhibit higher electronegativity, which may enhance interactions with hydrophobic receptor pockets compared to the non-halogenated target compound .

Functional Group Contributions: The indolinone moiety in ’s compound includes a ketone group, which could participate in hydrogen bonding, a feature absent in the target compound’s indanamine .

Research Findings and Pharmacological Insights

  • Antiparasitic Activity: SBC-37 and related benzylamine derivatives exhibit significant activity against Trypanosoma cruzi, suggesting that the target compound’s structural similarities may confer analogous properties .
  • Bioactivity Metrics: Compounds with indolinone-quinoline hybrids () report bioactivity values (e.g., 5.411), though the exact metric (e.g., IC₅₀) is unspecified. The target compound’s indanamine core may offer a balance between potency and selectivity .
  • Metabolic Stability : The benzyloxy group in the target compound may undergo faster oxidative metabolism compared to MBDB’s benzodioxole group, impacting half-life .

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